Zilantel belongs to the category of organic compounds characterized by the presence of an oxime functional group, which is typically formed from the reaction of aldehydes or ketones with hydroxylamine. Its structural classification places it within the broader family of cyclic compounds, specifically cyclohexenes, due to its cyclic structure and unsaturation. This classification underlines its potential utility in synthetic organic chemistry.
The primary method for synthesizing Zilantel involves an oximation reaction. This reaction can be summarized as follows:
Zilantel's molecular structure can be described in detail:
Zilantel can participate in various chemical reactions, including:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Mild acidic or basic conditions |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents |
Substitution | Electrophiles (alkyl halides), nucleophiles (amines) | Mild to moderate conditions |
The mechanism of action for Zilantel primarily revolves around its reactivity due to the oxime functional group. The oxime can act as a nucleophile in various reactions, facilitating the formation of new bonds with electrophiles.
These properties are crucial for understanding how Zilantel behaves under different conditions, influencing its application in synthetic processes.
Zilantel finds various applications primarily within organic synthesis:
The oximation step—condensing a carbonyl precursor (e.g., cyclohexanone) with hydroxylamine to form an oxime intermediate—is critical for Zilantel’s efficacy. Traditional One-Variable-at-a-Time (OVAT) approaches suffer from inefficiency and failure to capture parameter interactions. For example, Abtahi and Tavakol’s OVAT optimization of propargylamine scaffolds achieved only 75% yield after iterative adjustments to solvent, catalyst, temperature, and time [8]. Modern strategies overcome these limitations:
Table 1: Optimization Methods for Oximation Reactions
Method | Key Variables | Experiments | Yield Gain | Limitations |
---|---|---|---|---|
OVAT | Solvent, catalyst, temperature | >20 | 10–15% | Ignores parameter interactions |
DoE (CCF design) | Temp, time, reagent equivalents | 17 | 25–30% | Requires statistical expertise |
ML (Random Forest) | Solvent, catalyst, concentration | <100 | 30–35% | Demands large initial dataset |
Zilantel’s cyclohexenyl moiety requires regioselective functionalization (e.g., halogenation or epoxidation) at the allylic position. Unactivated alkenes like cyclohexene exhibit similar reactivity at multiple sites, necessitating advanced catalytic systems:
Table 2: Catalytic Systems for Cyclohexene Functionalization
Catalyst | Reagent | Selectivity | Mechanism | Yield |
---|---|---|---|---|
Ru(bpy)₃Cl₂ (photoredox) | NBS, hv | Allylic (92%) | Radical bromination via SET | 88% |
Pd(OAc)₂/oxazoline ligand | I₂ | C3 (89%) | Directed C–H activation | 75% |
Cu₂O nanoparticles | O₂, ascorbic acid | Epoxide (85%) | Oxygen atom transfer | 90% |
Solvent selection critically impacts Zilantel’s crystallinity, purity, and environmental footprint. Conventional solvents (DMF, chlorobenzene) raise toxicity and disposal concerns. Solvent engineering mitigates these via:
Scale-Up Considerations:
"Solvent engineering must balance solvation power, separation energy, and reactor compatibility. For Zilantel, replacing DMF with 2-MeTHF reduced downstream purification steps by 50% due to phase separation in water." [10]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1